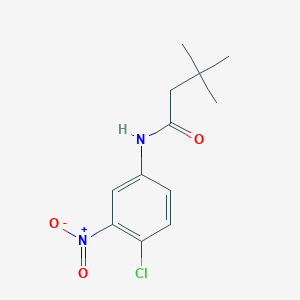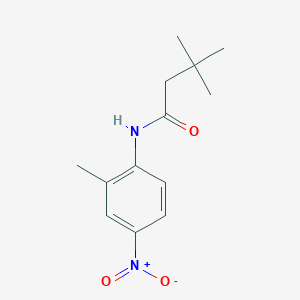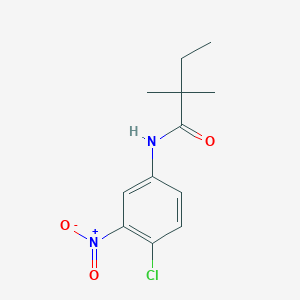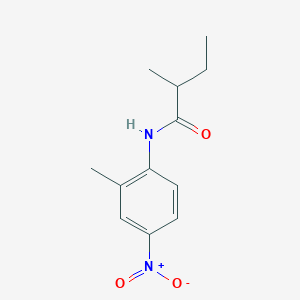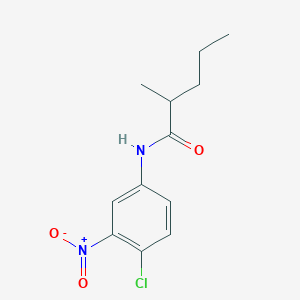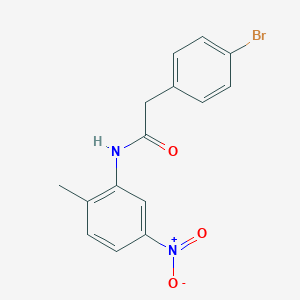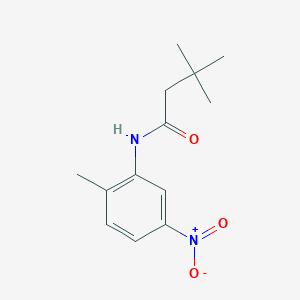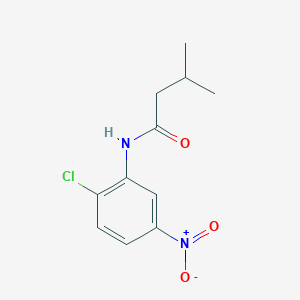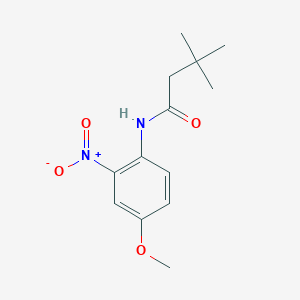
N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the oxirane (epoxide) group and the nitrophenyl group suggests potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonation: Addition of the sulfonamide group to the benzene ring.
Epoxidation: Formation of the oxirane ring.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a catalyst in organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antibacterial Agents: Sulfonamides are known for their antibacterial properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent.
Diagnostics: Use in diagnostic assays.
Industry
Material Science:
Agriculture: Use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide would depend on its specific application. For instance, as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The oxirane group could react with nucleophiles in biological systems, leading to the inhibition of key enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-N-(2-nitrophenyl)benzenesulfonamide: Lacks the oxirane group.
N-(2-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide: Lacks the methyl group.
4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide: Lacks the nitro group.
Uniqueness
The presence of both the nitrophenyl and oxirane groups in N-{2-nitrophenyl}-4-methyl-N-(2-oxiranylmethyl)benzenesulfonamide makes it unique, potentially offering a combination of reactivity and biological activity not found in similar compounds.
Eigenschaften
Molekularformel |
C16H16N2O5S |
|---|---|
Molekulargewicht |
348.4g/mol |
IUPAC-Name |
4-methyl-N-(2-nitrophenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O5S/c1-12-6-8-14(9-7-12)24(21,22)17(10-13-11-23-13)15-4-2-3-5-16(15)18(19)20/h2-9,13H,10-11H2,1H3 |
InChI-Schlüssel |
SGGCDPDURLBRSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B410778.png)
![N-[2-(4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-NITROBENZAMIDE](/img/structure/B410780.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B410782.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B410784.png)
